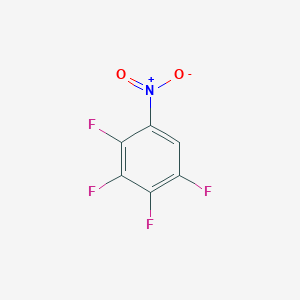

2,3,4,5-Tetrafluoronitrobenzene

Description

Propriétés

IUPAC Name |

1,2,3,4-tetrafluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-2-1-3(11(12)13)5(9)6(10)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMDVNZEIQDZEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204386 | |

| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5580-79-0 | |

| Record name | 1,2,3,4-Tetrafluoro-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5580-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005580790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5580-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,5-Tetrafluoronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrafluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRAFLUORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N9SSF4I6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

Nitration typically employs a mixed acid system (nitric acid and sulfuric acid), with sulfuric acid acting as a dehydrating agent and catalyst. The electron-withdrawing fluorine atoms activate the benzene ring toward electrophilic attack at the remaining unsubstituted positions. However, the strong meta-directing effect of fluorine substituents necessitates careful control of reaction conditions to ensure regioselectivity.

| Parameter | Typical Range |

|---|---|

| Nitration Agent | HNO₃ (90–98%) |

| Catalyst | H₂SO₄ (concentrated) |

| Temperature | 0–5°C (to minimize side reactions) |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (theoretical) |

The nitro group preferentially substitutes at the para position relative to existing fluorine atoms, though isomer formation remains a challenge. Post-reaction purification via fractional distillation or recrystallization (using ethanol or hexane) is critical to isolate TFNB.

Halogen Exchange Reactions

An alternative approach involves halogen exchange (Halex reaction) on polychlorinated nitrobenzene precursors. While this method is less common for introducing fluorine directly onto nitro-substituted rings, it has been explored for related compounds.

Process Overview

-

Starting Material : 2,3,4,5-Tetrachloronitrobenzene.

-

Fluorinating Agent : Anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) in polar aprotic solvents (e.g., DMF, DMSO).

-

Conditions : High temperatures (150–200°C) under inert atmosphere.

The reaction proceeds via nucleophilic aromatic substitution, where chloride leaving groups are replaced by fluoride ions. However, the nitro group’s strong electron-withdrawing nature can deactivate the ring, necessitating harsh conditions and resulting in moderate yields (40–50%).

Industrial-Scale Production

Industrial synthesis prioritizes safety and scalability, often employing continuous-flow reactors to handle hazardous reagents like HF and nitric acid. Key considerations include:

Optimized Parameters for Continuous Flow

| Parameter | Industrial Setting |

|---|---|

| Reactor Type | Tubular flow reactor |

| Residence Time | 10–15 minutes |

| Temperature Control | Jacketed cooling system |

| Product Isolation | In-line liquid-liquid extraction |

This method enhances yield (up to 80%) by minimizing decomposition and byproduct formation.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, safety, and scalability:

| Method | Yield (%) | Safety Concerns | Scalability |

|---|---|---|---|

| Nitration | 60–75 | Corrosive reagents, exothermic | Moderate |

| Halogen Exchange | 40–50 | HF toxicity, high temperatures | Low |

| Continuous Flow | 70–80 | Equipment complexity | High |

Challenges and Mitigation Strategies

Regioselectivity Issues

The presence of multiple fluorine atoms complicates nitro group placement. Computational modeling (e.g., DFT calculations) predicts substitution patterns, guiding experimental design to favor TFNB over isomers.

Purification Techniques

-

Recrystallization : Ethanol-water mixtures (1:3 ratio) achieve >95% purity.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (9:1) resolves minor impurities.

Emerging Methodologies

Recent advances in electrosynthesis and photoredox catalysis offer promising alternatives. For example, electrochemical nitration using cerium ammonium nitrate (CAN) in acetonitrile avoids concentrated acids, though yields remain suboptimal (30–40%) .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5-Tetrafluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound reacts with nucleophiles such as methanol to form substituted products.

Mercuration: It can undergo mercuration reactions to form organomercury compounds.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Methanol, typically under reflux conditions.

Mercuration: Mercury(II) acetate in the presence of a suitable solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

Substituted Diaryl Sulphides: Formed from reactions with thioureas.

Amino Derivatives: Formed from the reduction of the nitro group.

Applications De Recherche Scientifique

Organic Synthesis

TFNB plays a crucial role in organic synthesis as a reagent for nucleophilic aromatic substitution reactions. It has been utilized effectively in the synthesis of various fluorinated compounds. For instance, the reactions of TFNB with methanol have been documented, showcasing its potential in creating complex organic molecules .

Table 1: Key Reactions Involving TFNB

Material Science

In material science, TFNB is explored for its applications in developing advanced materials with specific properties. Its fluorinated structure imparts unique characteristics such as enhanced thermal stability and chemical resistance.

Case Study: Polymeric Materials

Research has indicated that incorporating TFNB into polymer matrices can improve their mechanical properties and resistance to solvents, making them suitable for demanding applications in coatings and adhesives .

Analytical Chemistry

TFNB serves as an important analytical reagent in chromatography and mass spectrometry. Its distinct spectral characteristics allow for the precise identification and quantification of various analytes.

Table 2: Analytical Uses of TFNB

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography | Used as a standard for calibration | Sigma-Aldrich |

| Mass Spectrometry | Acts as a derivatizing agent for analytes | Sigma-Aldrich |

Environmental Research

Recent studies have focused on the environmental implications of fluorinated compounds like TFNB. The persistence and toxicity of such compounds are under investigation to understand their impact on ecosystems.

Case Study: Molluscicidal Activity

Research has shown that structural variations in tetrafluoronitrobenzenes can influence their biological activity, particularly in molluscicidal applications. This highlights the importance of understanding the ecological effects of synthetic compounds .

Safety Considerations

While TFNB has numerous applications, it is essential to consider safety protocols due to its irritant properties. Proper handling procedures must be followed to mitigate risks associated with exposure.

Safety Data Overview

Mécanisme D'action

The mechanism of action of 2,3,4,5-tetrafluoronitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the nitro group makes the benzene ring highly reactive towards nucleophilic substitution reactions . This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .

Comparaison Avec Des Composés Similaires

Isomeric Tetrafluoronitrobenzenes

The position of fluorine atoms relative to the nitro group significantly impacts electronic and steric properties. Key isomers include:

Key Findings :

- Conjugation Effects : When the nitro group conjugates with three fluorine atoms (e.g., 2,3,4,6-isomer), electron withdrawal is maximized, enhancing NAS reactivity and bioactivity .

- Steric Hindrance : In this compound, ortho-fluorine atoms near the nitro group may hinder nucleophilic attack, slightly reducing reactivity compared to the 2,3,4,6-isomer .

Brominated Analogs

Replacing fluorine with bromine alters steric and electronic profiles:

Key Findings :

- Electronic vs. Steric Balance : Bromine’s lower electronegativity compared to fluorine reduces electron withdrawal but increases steric bulk. When bromine is conjugated with nitro (e.g., bromo-2,3,4,6-isomer), activity remains high. However, ortho/para bromine-nitro arrangements (e.g., bromo-2,3,4,5-isomer) reduce activity due to steric interference .

Chlorinated Analogs (e.g., Tecnazene)

Tecnazene (2,3,5,6-Tetrachloronitrobenzene, CAS 117-18-0) differs in halogen type and substitution pattern:

| Property | This compound | Tecnazene |

|---|---|---|

| Molecular Weight | 195.07 g/mol | 260.89 g/mol |

| Halogen Type | Fluorine (smaller, electronegative) | Chlorine (larger, less electronegative) |

| Boiling Point | 80°C at 24 mmHg | 328°C (decomposes) |

| Applications | Pharmaceuticals, materials | Fungicide, agrochemical |

Key Findings :

- Reactivity : Fluorine’s strong electron-withdrawing effect makes this compound more reactive in NAS than Tecnazene, where chlorine’s larger size and lower electronegativity reduce ring activation .

- Environmental Impact : Fluorinated compounds often exhibit higher metabolic stability but may pose unique environmental persistence challenges compared to chlorinated analogs .

Pentafluoronitrobenzene

Pentafluoronitrobenzene (C₆F₅NO₂) has an additional fluorine atom, leading to:

| Property | This compound | Pentafluoronitrobenzene |

|---|---|---|

| Molecular Weight | 195.07 g/mol | 213.07 g/mol |

| Reactivity in NAS | Moderate | Higher (more fluorines enhance electron deficiency) |

| Melting Point | Liquid at 25°C | 45–47°C (solid) |

Key Findings :

- Enhanced Reactivity : Pentafluoronitrobenzene’s fifth fluorine increases electron withdrawal, accelerating NAS reactions. However, its solid state at room temperature complicates handling compared to the liquid this compound .

Activité Biologique

2,3,4,5-Tetrafluoronitrobenzene (TFNB) is a synthetic organic compound with significant biological activity that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of TFNB's biological properties, including its antimicrobial potential, toxicological effects, and applications in research.

Chemical Structure and Properties

TFNB is characterized by the presence of four fluorine atoms and one nitro group attached to a benzene ring. Its chemical formula is CHFNO, and it has a molecular weight of 202.07 g/mol. The fluorination enhances its lipophilicity and stability, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of TFNB. Notably, it has been investigated as a precursor in the synthesis of ortho-fluorophenyl oxazolidinones, which exhibit potent antimicrobial activity against various bacterial strains. In one study, TFNB was utilized in the synthesis process where it demonstrated inhibitory effects on bacterial growth .

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |

Toxicological Effects

The toxicological profile of TFNB has been assessed in various studies. It has been shown to possess cytotoxic properties against certain cell lines. For instance, exposure to TFNB resulted in significant cell death in human liver carcinoma cells (HepG2), indicating its potential as a cytotoxic agent . Furthermore, the compound's environmental persistence raises concerns regarding its ecological impact.

Case Studies and Research Findings

Several case studies have highlighted the implications of TFNB in both laboratory settings and potential therapeutic applications:

- Antimicrobial Synthesis : A case study demonstrated the successful synthesis of novel antimicrobial agents using TFNB as a starting material. These agents exhibited enhanced efficacy against resistant strains of bacteria .

- Cytotoxicity Assessment : Research involving HepG2 cells indicated that TFNB could induce apoptosis through reactive oxygen species (ROS) generation. This finding suggests that while TFNB may have therapeutic applications, its cytotoxicity must be carefully evaluated in drug development contexts .

- Environmental Impact : Studies have also focused on the environmental behavior of TFNB, particularly its persistence in aquatic systems. Research indicates that TFNB can bioaccumulate in aquatic organisms, raising concerns about its long-term ecological effects .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2,3,4,5-tetrafluoronitrobenzene relevant to experimental design?

- Answer: Critical properties include:

- Density: 1.618 g/mL at 25°C .

- Boiling Point: 80°C at 24 mmHg (consistent across most sources) . Note: A conflicting value of 182°C at 760 mmHg exists , likely due to pressure differences.

- Refractive Index: 1.473 (n20/D) .

- Reactivity: The nitro group activates the aromatic ring for nucleophilic substitution, while fluorine substituents direct regioselectivity .

Q. What safety protocols are essential when handling this compound?

- Answer:

- Hazards: Causes eye/skin irritation (H315, H319) and respiratory irritation (H335) .

- Protection: Use N95 masks, nitrile gloves, and chemical goggles. Work in a fume hood to avoid inhalation .

- Storage: Keep in airtight containers at 2–8°C, away from ignition sources .

Q. How is this compound typically used in nucleophilic aromatic substitution (NAS) reactions?

- Answer:

- Example Reaction: Substitution with methanol yields para-substituted diaryl sulfides. The nitro group stabilizes the Meisenheimer intermediate, while fluorine directs nucleophiles to specific positions .

- Procedure: React with methanol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours . Monitor progress via TLC or NMR (as demonstrated in ).

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in mercuration reactions?

- Answer:

- Mechanism: Fluorine’s strong electron-withdrawing effect deactivates the ring but directs electrophilic mercuration to the least hindered position (meta to nitro group) .

- Experimental Optimization: Use Hg(OAc) in acetic acid under reflux. Isolate mercury adducts via precipitation and characterize using NMR .

- Contradiction Note: Older studies (1970s) report variable regioselectivity; confirm with computational modeling (e.g., DFT) to resolve discrepancies .

Q. What analytical techniques resolve contradictions in reported purity and physical properties of this compound?

- Answer:

- Purity Analysis: Compare GC (used in ) vs. HPLC methods. GC may underestimate impurities due to volatility, while HPLC with UV detection (λ = 254 nm) offers higher accuracy .

- Boiling Point Validation: Use a calibrated manometer to confirm pressure during distillation. Discrepancies in likely arise from incomplete pressure correction.

Q. How can this compound be applied in synthesizing fluorinated fluorescein derivatives for bioimaging?

- Answer:

- Synthetic Route: Friedel-Crafts acylation with resorcinol derivatives, followed by fluorination. Fluorine enhances photostability and alters emission wavelengths .

- Challenge: Competing symmetric byproducts form during Friedel-Crafts steps. Mitigate by using methanesulfonic acid at 0°C and slow addition of reagents .

Methodological Recommendations

- Reaction Optimization: Use NMR with this compound as an internal standard to quantify conversion in NAS reactions .

- Safety Compliance: Adopt SDS guidelines from for large-scale syntheses, emphasizing waste neutralization protocols.

- Data Validation: Cross-check purity and physical properties using multiple analytical methods to address literature inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.